

# Spectroscopic Profile of Boc-4-Hydroxy-Lpyrrolidine Lactone: A Technical Guide

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| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Boc-4-Hydroxy-L-Pyrrolidine |           |
|                      | Lactone                     |           |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Boc-4-Hydroxy-L-pyrrolidine Lactone**, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound verification and quality control.

### Spectroscopic Data Summary

The empirical and spectroscopic data for **Boc-4-Hydroxy-L-pyrrolidine Lactone**, systematically named (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, are summarized in the tables below. This data is crucial for the structural elucidation and confirmation of the molecule.

### Proton Nuclear Magnetic Resonance (1H NMR) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 300 MHz



| Chemical Shift<br>(δ) ppm | Multiplicity | Coupling<br>Constant (J)<br>Hz | Number of<br>Protons | Assignment                       |
|---------------------------|--------------|--------------------------------|----------------------|----------------------------------|
| 4.95                      | S            | -                              | 1H                   | H-4                              |
| 4.56                      | S            | -                              | 1H                   | H-1                              |
| 3.75                      | d            | 10.8                           | 1H                   | H-5a                             |
| 3.48                      | d            | 10.8                           | 1H                   | H-5b                             |
| 2.22                      | dd           | 13.5, 7.8                      | 1H                   | H-6a                             |
| 2.05                      | d            | 13.5                           | 1H                   | H-6b                             |
| 1.47                      | S            | -                              | 9Н                   | C(CH <sub>3</sub> ) <sub>3</sub> |

## Carbon-13 Nuclear Magnetic Resonance (13C NMR) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment                       |
|------------------------|----------------------------------|
| 177.0                  | C=O (lactone)                    |
| 158.9                  | C=O (Boc)                        |
| 81.0                   | C(CH <sub>3</sub> ) <sub>3</sub> |
| 78.1                   | C-4                              |
| 64.8                   | C-1                              |
| 49.5                   | C-5                              |
| 38.9                   | C-6                              |
| 28.3                   | C(CH <sub>3</sub> ) <sub>3</sub> |

## **Infrared (IR) Spectroscopy Data**



| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment              |
|--------------------------------|-----------|-------------------------|
| 2978                           | Medium    | C-H stretch (aliphatic) |
| 1785                           | Strong    | C=O stretch (lactone)   |
| 1708                           | Strong    | C=O stretch (carbamate) |
| 1370                           | Strong    | C-N stretch             |
| 1154                           | Strong    | C-O stretch             |

### Mass Spectrometry (MS) Data

A definitive mass spectrum for **Boc-4-Hydroxy-L-pyrrolidine Lactone** is not readily available in the public domain. However, based on the analysis of similar N-Boc protected compounds, the following fragmentation pattern under Electrospray Ionization (ESI) is anticipated:

- Molecular Ion ([M+H]+): The protonated molecular ion is expected at m/z 214.11. Due to the lability of the Boc group, this peak may be of low abundance or absent.
- Primary Fragmentation: The most significant fragmentation pathway is the loss of the tertbutoxycarbonyl group or its components.
  - Loss of isobutylene: A prominent peak is expected at m/z 158 ([M+H C₄Hଃ]+) resulting from the neutral loss of isobutylene (56 Da).
  - Loss of the entire Boc group: A fragment corresponding to the loss of the entire Boc group
     (100 Da) may be observed at m/z 114.
  - $\circ$  Formation of the tert-butyl cation: A characteristic peak for the tert-butyl cation ([C<sub>4</sub>H<sub>9</sub>]<sup>+</sup>) is expected at m/z 57.

### **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Sample Preparation: 5-10 mg of Boc-4-Hydroxy-L-pyrrolidine Lactone was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 300 MHz spectrometer.
- ¹H NMR Acquisition:
  - A standard proton spectrum was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio.
  - The spectral width was set to encompass all expected proton resonances.
  - The relaxation delay was set to 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled carbon spectrum was acquired.
  - A larger number of scans were necessary to obtain adequate signal intensity.
  - The spectral width was set to cover the full range of carbon chemical shifts (0-200 ppm).
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  7.26 ppm for <sup>1</sup>H and  $\delta$  77.16 ppm for <sup>13</sup>C).

#### Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the sample was prepared by dissolving a small amount of
  Boc-4-Hydroxy-L-pyrrolidine Lactone in a volatile solvent (e.g., dichloromethane) and
  allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr
  pellet can be prepared.
- Instrumentation: An FTIR spectrometer was used to record the spectrum.
- Data Acquisition:
  - A background spectrum of the clean salt plate or KBr pellet was recorded.



- The sample was then placed in the beam path, and the sample spectrum was acquired.
- The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.
- The data was collected over the range of 4000-400 cm<sup>-1</sup>.

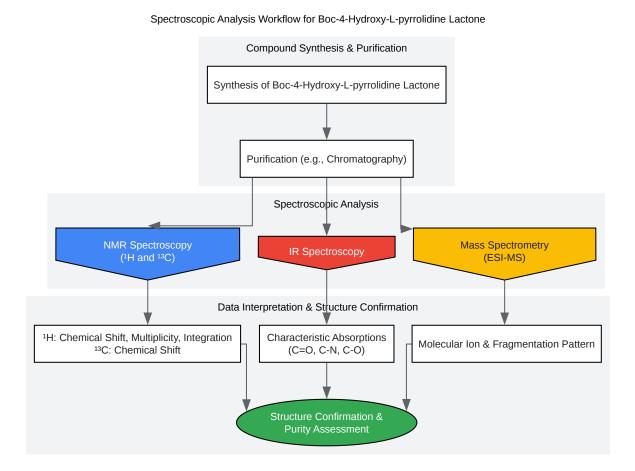
### Mass Spectrometry (MS)

- Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is typically used for this type of analysis.
- Data Acquisition:
  - The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.
  - The mass spectrometer was operated in positive ion mode.
  - The data was acquired over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
  - Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature were optimized to achieve good signal intensity and fragmentation.

## **Visualization of Analytical Workflow**

The logical flow for the spectroscopic analysis of **Boc-4-Hydroxy-L-pyrrolidine Lactone** is depicted in the following diagram. This workflow ensures a systematic approach to structure confirmation and purity assessment.





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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Boc-4-Hydroxy-L-pyrrolidine Lactone**.

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Email: info@benchchem.com